molecular formula C6H3I3O3 B1329986 2,4,6-Triiodobenzene-1,3,5-triol CAS No. 57730-42-4

2,4,6-Triiodobenzene-1,3,5-triol

Cat. No.: B1329986
CAS No.: 57730-42-4
M. Wt: 503.8 g/mol
InChI Key: YUQIVUXABFZTSY-UHFFFAOYSA-N
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Description

2,4,6-Triiodobenzene-1,3,5-triol (CAS 57730-42-4) is a benzene derivative featuring three iodine and three hydroxyl groups in a symmetric 1,3,5-arrangement. This compound serves as a crucial synthetic intermediate in the development of X-ray contrast agents due to its high iodine content, which is essential for providing radiopacity in diagnostic imaging . The structure allows for further chemical modifications to produce derivatives with improved properties, such as enhanced water solubility or targeted imaging capabilities . Research into structurally similar 1,3,5-trialkyl-2,4,6-triiodobenzenes has demonstrated their effectiveness as novel radiopaque oils for gastrointestinal imaging, showing excellent mucosal coating and improved radiodensity in preclinical studies . Beyond imaging applications, iodine-rich compounds like this have also been investigated for their potential biocidal properties in antiseptic formulations . The compound has a molecular formula of C 6 H 3 I 3 O 3 and a molecular weight of 503.80 g/mol . For optimal stability, it should be stored sealed in a dry environment, protected from light, and at a cool temperature of 2-8°C . Handling should be performed with care, as it may cause skin and eye irritation . Please Note: This product is designated for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-triiodobenzene-1,3,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3I3O3/c7-1-4(10)2(8)6(12)3(9)5(1)11/h10-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQIVUXABFZTSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1I)O)I)O)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3I3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40206428
Record name Benzene-1,3,5-triol, 2,4,6-triiodo-
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Molecular Weight

503.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57730-42-4
Record name 2,4,6-Triiodo-1,3,5-benzenetriol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene-1,3,5-triol, 2,4,6-triiodo-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene-1,3,5-triol, 2,4,6-triiodo-
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Ii. Synthetic Strategies and Chemical Functionalization of 2,4,6 Triiodobenzene 1,3,5 Triol and Its Congeners

Direct Synthetic Routes to 2,4,6-Triiodobenzene-1,3,5-triol

Direct synthetic routes offer an efficient pathway to this compound. These methods typically involve either the introduction of iodine atoms onto a pre-existing polyhydroxybenzene scaffold or the addition of hydroxyl groups to an iodinated benzene (B151609) core.

A primary strategy for synthesizing this compound involves the direct iodination of phloroglucinol (B13840) (benzene-1,3,5-triol). wikipedia.orgnih.gov Phloroglucinol is an electron-rich aromatic compound, making it susceptible to electrophilic aromatic substitution. libretexts.org The hydroxyl groups are strong activating groups and direct incoming electrophiles to the ortho and para positions. In the case of phloroglucinol, all three aromatic hydrogens are ortho and para to the hydroxyl groups, facilitating tri-substitution.

The iodination of aromatic rings often requires an oxidizing agent to generate a more potent electrophilic iodine species, such as I+. pressbooks.pub Common reagents for this purpose include iodine in the presence of an oxidizing agent like nitric acid or hydrogen peroxide. pressbooks.pub A patent describes a general method for preparing 2,4,6-triiodobenzene derivatives by reacting a substituted benzene with iodine chloride (ICl) and a base in a mixed solvent system of methanol (B129727) and dichloromethane. google.com This method can reportedly produce high yields of 85-98%. google.com

Starting MaterialReagentsProductKey Features
PhloroglucinolI2, Oxidizing Agent (e.g., HNO3, H2O2)This compoundDirect iodination of an activated polyhydroxybenzene.
Substituted BenzeneICl, Base (e.g., CaCO3, NaHCO3)2,4,6-Triiodobenzene derivativeHigh yield and purity, applicable to various derivatives. google.com

An alternative direct approach involves the introduction of hydroxyl groups onto a pre-existing polyiodinated benzene ring, such as 1,3,5-triiodobenzene (B10644). researchgate.netsigmaaldrich.com However, the direct hydroxylation of aromatic rings is generally a challenging transformation in a laboratory setting. pressbooks.pub While biological systems have enzymes that can catalyze such reactions, chemical methods often require harsh conditions and can suffer from low yields and lack of selectivity. pressbooks.pubmagtech.com.cn

Recent research has focused on developing catalytic systems for the direct hydroxylation of benzene to phenol (B47542), which could potentially be adapted for polyiodinated benzenes. mdpi.comnih.gov These methods often employ transition metal catalysts and environmentally friendly oxidants like hydrogen peroxide or molecular oxygen. magtech.com.cnmdpi.com However, the application of these methods to the synthesis of this compound is not yet well-established in the literature.

Precursor Design and Chemical Transformations

More intricate synthetic strategies involve the use of carefully designed precursors that are subsequently transformed into the desired polyiodinated and polyhydroxylated aromatic compound. These methods offer greater control over the final structure and can be used to synthesize a wider range of congeners.

A well-established route to phloroglucinol involves the hydrolysis of 1,3,5-triaminobenzene. wikipedia.org This same precursor can, in principle, be utilized in the synthesis of this compound. The synthesis of 1,3,5-triaminobenzene often starts from the reduction of 1,3,5-trinitrobenzene. google.com

The amino groups in 1,3,5-triaminobenzene can be replaced with iodine atoms through the Sandmeyer reaction. This reaction involves the diazotization of the amino groups with nitrous acid to form diazonium salts, which are then treated with a source of iodide, such as potassium iodide, to introduce the iodine atoms. Subsequent hydrolysis of the resulting 1,3,5-triiodobenzene could then yield the target molecule, although, as previously mentioned, direct hydroxylation can be challenging.

Alternatively, the amino groups can be converted to hydroxyl groups first, followed by iodination. The hydrolysis of 1,3,5-triaminobenzene to phloroglucinol is a known process. wikipedia.orggoogle.com The resulting phloroglucinol can then be iodinated as described in section 2.1.1.

The C3-symmetric nature of this compound lends itself to modular synthetic approaches using other C3-symmetric building blocks. rsc.orgnih.govrsc.org These strategies involve the coupling of smaller, pre-functionalized molecules to construct the central aromatic core.

For instance, the trimerization of appropriately substituted acetylenes or nitriles can lead to the formation of a benzene ring with the desired substitution pattern. While not a direct route to this compound itself, this approach is powerful for creating a variety of C3-symmetric aromatic compounds. nih.gov

Another modular approach involves the use of C3-symmetric core molecules, such as 1,3,5-triazine (B166579), which can be functionalized and then potentially converted to a benzene derivative. For example, 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine (B3028495) can be synthesized from resorcinol (B1680541) and cyanuric chloride. google.com While this specific example does not lead to the target molecule, it illustrates the principle of using C3-symmetric building blocks.

Precursor/Building BlockTransformationResulting MoietyRelevance
1,3,5-TriaminobenzeneDiazotization followed by Sandmeyer reaction1,3,5-TriiodobenzenePrecursor for subsequent hydroxylation.
1,3,5-TriaminobenzeneHydrolysisPhloroglucinolPrecursor for subsequent iodination. wikipedia.orggoogle.com
Substituted Acetylenes/NitrilesCyclotrimerizationC3-Symmetric Benzene DerivativesGeneral strategy for C3-symmetric systems. nih.gov
Cyanuric Chloride and PhenolsNucleophilic SubstitutionC3-Symmetric Triazine DerivativesIllustrates modular synthesis with C3-symmetric cores. google.com

The key reaction in the direct synthesis of this compound from phloroglucinol is electrophilic aromatic substitution. libretexts.org The mechanism involves the attack of an electrophilic iodine species (I+) on the electron-rich benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex. libretexts.org A base then removes a proton from the sigma complex, restoring the aromaticity of the ring and resulting in the substitution of a hydrogen atom with an iodine atom. The strongly activating hydroxyl groups facilitate the substitution at all three available positions.

In the synthesis of related polyhalogenated aromatics, such as the conversion of 1,3,5-tribromobenzene (B165230) to 1,3,5-tribromo-2,4,6-triiodobenzene, similar electrophilic aromatic substitution mechanisms are at play. chemicalbook.com The order of substituent introduction is crucial in directing the regioselectivity of the reaction. masterorganicchemistry.com

Understanding these reaction mechanisms is critical for optimizing reaction conditions and predicting the outcomes of synthetic strategies for complex molecules like this compound and its congeners.

Development of Functionalized this compound Derivatives

The strategic derivatization of this compound is key to unlocking its full potential. The dual reactivity of its hydroxyl and iodo substituents allows for a diverse range of functionalization strategies, leading to a wide array of novel compounds with unique properties and applications.

Alkylation and Acylation of Hydroxyl Groups

The hydroxyl groups of this compound serve as primary sites for modification through alkylation and acylation, yielding ethers and esters, respectively. These transformations can significantly alter the molecule's solubility, steric hindrance, and electronic nature.

Alkylation is typically achieved by treating the triol with an alkyl halide in the presence of a base. The choice of base dictates the extent of alkylation. Strong bases like sodium hydride can facilitate exhaustive alkylation to produce 1,3,5-trialkoxy-2,4,6-triiodobenzene derivatives. In contrast, milder bases such as potassium carbonate may allow for more selective or partial alkylation.

Acylation reactions introduce ester functionalities and are commonly performed using acyl chlorides or anhydrides. anu.edu.au These reactions are often catalyzed by a base like pyridine, which also serves to neutralize the acidic byproducts. The resulting acylphloroglucinol derivatives can serve as protected intermediates or as final products with distinct biological or material properties. nih.govmdpi.com

Table 1: Alkylation and Acylation of Phloroglucinol Derivatives

Reaction Type Reagents and Conditions Product Type Reference
Acylation Isobutyryl chloride, AlCl₃, nitrobenzene, 65 °C Diacylphloroglucinol mdpi.com
Alkylation 1-bromo-4-(bromomethyl)benzene, NaOH, TBAI, hexane, rt Alkylated monoacylphloroglucinol mdpi.com

Modifications via Suzuki, Sonogashira, and Other Cross-Coupling Reactions

The carbon-iodine bonds in this compound are highly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This provides a powerful avenue for extending the molecular architecture and introducing a wide range of functional moieties.

The Suzuki-Miyaura coupling is a prominent method for creating C-C bonds by reacting the triiodo core with an organoboron compound, such as a boronic acid or ester. organic-chemistry.orguwindsor.ca This reaction, typically catalyzed by a palladium complex like Pd(PPh₃)₄ in the presence of a base, allows for the introduction of aryl, heteroaryl, or vinyl groups. researchgate.netresearchgate.net The resulting poly-functionalized phenols can exhibit interesting photophysical or liquid crystalline properties. The reactivity of iodo-substituents is generally higher than that of bromo- or chloro-substituents, allowing for selective reactions on polyhalogenated substrates. uwindsor.ca

The Sonogashira coupling provides a route to introduce alkyne functionalities by reacting the aryl iodide with a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is co-catalyzed by palladium and copper complexes and is conducted in the presence of a base. wikipedia.orglibretexts.org The resulting arylalkynes are valuable precursors for the synthesis of more complex molecular systems, including conjugated polymers and macrocycles. Copper-free Sonogashira protocols have also been developed. nih.gov

Other cross-coupling reactions, such as the Heck (with alkenes), Buchwald-Hartwig (with amines), and Stille (with organotins) reactions, further expand the synthetic toolbox for modifying the this compound scaffold.

Table 2: Cross-Coupling Reactions on Halogenated Aromatic Compounds

Reaction Catalyst System (Typical) Coupling Partner Product Type Reference
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, toluene Arylboronic acid Mono- or diarylated products researchgate.net
Sonogashira Pd(PPh₃)₄, CuI Terminal alkyne Arylalkyne libretexts.org
Suzuki-Miyaura Pd₂(dba)₃, t-Bu₃P Triolborate salt Polycarbazole nih.gov

Formation of Azide (B81097) and Amine Derivatives from Related Structures

The direct substitution of the iodine atoms in this compound with azide or amine nucleophiles can be challenging. However, these important functional groups can be incorporated through multi-step synthetic pathways or by utilizing related starting materials.

For instance, amine functionalities can be introduced via the reduction of nitro groups. Starting with a trinitrated phloroglucinol derivative, the nitro groups can be chemically reduced to primary amines. These amino groups can then undergo further reactions, such as diazotization followed by treatment with sodium azide to yield the corresponding triazido compound. google.com Azo-colorants can also be synthesized from phloroglucinol through azo-coupling with amino-derivatives. rsc.org

Alternatively, palladium-catalyzed Buchwald-Hartwig amination offers a direct route to arylamines from aryl halides. The resulting amine derivatives are versatile intermediates for synthesizing amides, sulfonamides, and other nitrogen-containing compounds. researchgate.net Azide derivatives are particularly useful in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for the modular assembly of complex molecular architectures.

Table 3: Synthesis of Amine and Azide Derivatives from Phloroglucinol Precursors

Starting Material Reagents Functional Group Introduced Product Class Reference
Phloroglucinol 4-carboxylphenyl diazo salt solution Azo 2,4,6-tri(4-carboxylazophenyl)-1,3,5-trihydroxybenzene google.com

Iii. Advanced Spectroscopic and Structural Characterization of 2,4,6 Triiodobenzene 1,3,5 Triol and Its Derivatives

X-ray Diffraction Analysis

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute structure of a molecule. carleton.eduyoutube.com This technique requires a well-ordered single crystal, which, when irradiated with monochromatic X-rays, produces a diffraction pattern that can be mathematically deconvoluted to generate a three-dimensional model of the electron density within the crystal. youtube.com

Table 1: Predicted Crystallographic Parameters for 2,4,6-Triiodobenzene-1,3,5-triol (Hypothetical Data)

ParameterPredicted ValueSignificance
Crystal SystemMonoclinic or OrthorhombicThe high symmetry of the molecule could lead to a higher symmetry crystal system, but packing effects often result in lower symmetry.
Space GroupP2₁/c or Pbca (Examples)These are common space groups for organic molecules and would dictate the symmetry operations present within the unit cell.
Unit Cell Dimensions (a, b, c, β)Dependent on packing, but likely > 8 Å in each dimensionThe size of the unit cell would accommodate several molecules, influenced by the bulky iodine atoms and intermolecular interactions.
Z (Molecules per unit cell)2 or 4This would depend on the chosen space group and the packing efficiency.
Density (calculated)> 2.5 g/cm³The high molecular weight due to the three iodine atoms would result in a high crystal density.

This table is hypothetical and serves to illustrate the type of data obtained from a single-crystal X-ray diffraction experiment.

Powder X-ray diffraction (PXRD) is a powerful technique used to identify crystalline phases and to assess the purity of a bulk sample. libretexts.orgcarleton.eduwikipedia.org Unlike SCXRD, PXRD is performed on a finely ground powder, which contains a vast number of crystallites in random orientations. carleton.edu The resulting diffractogram is a plot of intensity versus the diffraction angle (2θ), which serves as a unique fingerprint for a specific crystalline solid. libretexts.org

For this compound, a PXRD pattern would be instrumental in routine characterization, quality control of synthesized batches, and for studying polymorphism—the ability of a compound to exist in more than one crystal structure. nih.gov Each polymorph would exhibit a distinct PXRD pattern. nih.gov While specific experimental PXRD data for this compound is not documented in the available literature, a hypothetical pattern can be predicted based on its expected crystal structure.

Table 2: Hypothetical Powder X-ray Diffraction Data for a Crystalline Phase of this compound

2θ (°)d-spacing (Å)Relative Intensity (%)
10.58.42100
15.25.8245
21.14.2180
25.83.4560
28.93.0935
31.52.8450

This table presents hypothetical data to illustrate a typical PXRD pattern. The actual pattern would need to be determined experimentally.

The solid-state structure of this compound is expected to be governed by a combination of strong and weak intermolecular interactions. csic.esnih.gov The hydroxyl groups are strong hydrogen bond donors and acceptors, leading to the formation of robust hydrogen-bonding networks. nih.gov These interactions are crucial in directing the assembly of the molecules in the crystal lattice.

Furthermore, the presence of three iodine atoms introduces the possibility of halogen bonding. csic.esnih.gov A halogen bond is a non-covalent interaction where a region of positive electrostatic potential on the halogen atom (the σ-hole) interacts with a nucleophilic region on an adjacent molecule, such as a lone pair of electrons on an oxygen atom or another halogen atom. csic.es In the case of this compound, both I···O and I···I halogen bonds could play a significant role in the crystal packing. nih.gov The interplay between hydrogen bonding and halogen bonding would likely result in complex and fascinating supramolecular architectures, such as layered or porous structures. The study of these interactions is critical for understanding the material's physical properties and for the rational design of co-crystals and other supramolecular assemblies. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique that provides detailed information about the structure, dynamics, and chemical environment of atoms within a molecule. nih.govnih.gov

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information, complex molecules like this compound often require multi-dimensional (2D) NMR experiments for a complete and unambiguous assignment of all proton and carbon signals. nih.govyoutube.comyoutube.com

For this compound, the ¹H NMR spectrum is expected to be relatively simple in terms of the number of signals due to the molecule's C₃ᵥ symmetry. A single resonance would be expected for the three equivalent hydroxyl protons and a single resonance for the three equivalent aromatic protons, if present (though in this fully substituted ring, there are no aromatic protons). In derivatives where the symmetry is broken, more complex spectra would be observed. docbrown.infojove.comjove.com The chemical shift of the hydroxyl protons would be highly dependent on the solvent and concentration due to hydrogen bonding. nih.govrsc.orglibretexts.orglibretexts.org

The ¹³C NMR spectrum would show distinct signals for the carbon atoms. Due to the heavy iodine substitution, the chemical shifts of the iodinated carbons are expected to be significantly upfield compared to the parent phloroglucinol (B13840). jove.comjove.com

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for confirming the structure of derivatives or impurities. youtube.com For instance, an HMBC experiment would show correlations between the hydroxyl protons and the carbon atoms of the benzene (B151609) ring, confirming their connectivity. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆ (Hypothetical Data)

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H (OH )9.0 - 10.0singletThe chemical shift is highly dependent on solvent and concentration. In DMSO, it is expected to be downfield due to hydrogen bonding. nih.gov
¹³C (C -OH)150 - 160singletThe chemical shift for the carbons bearing the hydroxyl groups.
¹³C (C -I)90 - 100singletThe heavy iodine atoms cause a significant upfield shift (the "heavy atom effect").

This table is based on general principles of NMR spectroscopy and data for related compounds. nih.govdocbrown.infowisc.educhemicalbook.comnih.gov Experimental verification is required.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form, providing information that is often complementary to X-ray diffraction. nycu.edu.tw It is particularly useful for characterizing materials that are not amenable to single-crystal XRD, such as microcrystalline powders, amorphous solids, and complex supramolecular assemblies. nycu.edu.tw

For this compound, ssNMR could provide detailed insights into the hydrogen bonding network and the nature of halogen bonds within its crystal lattice. nih.gov Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) can enhance the signals of low-abundance nuclei like ¹³C and provide information about the local environment of each atom. nycu.edu.tw Furthermore, advanced ssNMR experiments can measure internuclear distances and probe the proximity of different atomic nuclei, allowing for a detailed characterization of the intermolecular interactions that dictate the supramolecular assembly. nih.gov Temperature-dependent ssNMR studies could also reveal information about the dynamics of the molecule within the crystal lattice. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for the qualitative analysis of molecular structures by probing the vibrations of chemical bonds.

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. In the case of this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key structural features. The hydroxyl (-OH) and carbon-iodine (C-I) bonds, along with the vibrations of the benzene ring, will produce distinct signals.

The O-H stretching vibrations of the phenolic groups are typically observed as a broad band in the region of 3200-3600 cm⁻¹. libretexts.org The broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. The aromatic C-H stretching vibrations are expected to appear around 3100-3000 cm⁻¹.

The C-O stretching vibrations of the phenol (B47542) groups will likely be present in the 1260-1000 cm⁻¹ region. The carbon-iodine (C-I) stretching vibrations are expected at lower frequencies, typically in the range of 600-500 cm⁻¹, due to the high mass of the iodine atom. The specific positions of the aromatic ring vibrations (C=C stretching) will be influenced by the heavy substitution pattern.

Table 1: Predicted FT-IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
Phenolic O-H3600 - 3200Stretching (Broad)
Aromatic C-H3100 - 3000Stretching
Aromatic C=C1600 - 1450Ring Stretching
C-O1260 - 1000Stretching
C-I600 - 500Stretching

Note: The exact peak positions can vary based on the sample's physical state and intermolecular interactions.

Raman spectroscopy provides complementary information to FT-IR and is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would offer a unique molecular fingerprint. The symmetric stretching vibrations of the benzene ring are expected to produce strong Raman signals. The C-I bonds, being highly polarizable, should also be Raman active.

Key expected Raman shifts would include the symmetric "ring breathing" mode of the substituted benzene ring, which is often a sharp and intense peak. The C-I stretching vibrations would also be observable, providing further confirmation of the iodination of the phloroglucinol core. Analysis of the Raman spectrum in conjunction with the FT-IR data allows for a more complete picture of the vibrational modes of the molecule.

Other Advanced Characterization Techniques

Beyond vibrational spectroscopy, other advanced methods are crucial for unambiguous structure elucidation and for assessing the material's properties under thermal stress.

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₆H₃I₃O₃), the theoretical exact mass can be calculated with high precision. HRMS analysis, often using techniques like Electrospray Ionization (ESI), would be expected to show a molecular ion peak corresponding to this calculated mass.

The high resolution of the instrument allows for the differentiation of compounds with the same nominal mass but different elemental formulas. The isotopic pattern of the molecular ion peak would also be characteristic, showing the presence of three iodine atoms. Fragmentation patterns observed in the mass spectrum can provide additional structural information, such as the sequential loss of iodine atoms or hydroxyl groups.

Table 2: Theoretical High-Resolution Mass Data for this compound

Molecular FormulaIsotopeTheoretical Exact Mass (m/z)
C₆H₃I₃O₃[M+H]⁺504.7234
C₆H₃I₃O₃[M-H]⁻502.7078

Note: These values are calculated based on the most abundant isotopes of each element.

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability and decomposition profile of a material. A TGA curve for this compound would plot the percentage of mass loss against increasing temperature. The decomposition of iodinated aromatic compounds often proceeds through the cleavage of the carbon-iodine bonds. nih.govacs.org

It is anticipated that the TGA of this compound would show an initial mass loss corresponding to the sublimation or decomposition of the compound. The subsequent decomposition steps would likely involve the loss of iodine atoms and the breakdown of the aromatic ring at higher temperatures. The onset temperature of decomposition is a key indicator of the compound's thermal stability. The final residual mass at the end of the analysis would correspond to any non-volatile decomposition products.

Iv. Theoretical and Computational Investigations of 2,4,6 Triiodobenzene 1,3,5 Triol

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies, which apply the principles of quantum mechanics to chemical systems, are fundamental to understanding the behavior of 2,4,6-Triiodobenzene-1,3,5-triol at the molecular level. These methods allow for the detailed calculation of electron distribution, molecular orbital energies, and other electronic properties that govern the compound's stability and reactivity.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations are instrumental in determining the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization.

By calculating the forces on each atom, the optimization algorithm adjusts the atomic positions until a minimum energy structure is found. These calculations typically employ hybrid functionals, such as B3LYP or M06-2X, which incorporate a portion of exact Hartree-Fock exchange and have shown reliability for a wide range of chemical systems. nih.gov For heavy atoms like iodine, effective core potentials (ECPs), such as LANL2DZ, are often used to simplify the calculation by treating the core electrons implicitly, while the valence electrons are described by a basis set like 6-31G(d) for lighter atoms (C, O, H). nih.gov

The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles. Furthermore, by mapping the potential energy surface, DFT can elucidate the energy landscapes, identifying transition states and low-energy pathways for conformational changes or chemical reactions. For instance, studies on related halogenated benzenes have utilized DFT to understand intermolecular interactions, such as halogen bonding. mdpi.comnih.gov

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

ParameterPredicted ValueDescription
C-C (aromatic) bond length~1.40 ÅThe average length of the carbon-carbon bonds within the benzene (B151609) ring.
C-O bond length~1.36 ÅThe length of the bond between a ring carbon and a hydroxyl oxygen.
C-I bond length~2.10 ÅThe length of the bond between a ring carbon and an iodine atom.
O-H bond length~0.96 ÅThe length of the bond between the oxygen and hydrogen of a hydroxyl group.
C-C-C bond angle~120°The angle between adjacent carbon atoms in the benzene ring, close to ideal sp² hybridization.
C-C-I bond angle~120°The angle formed by two ring carbons and an attached iodine atom.
C-C-O bond angle~120°The angle formed by two ring carbons and an attached hydroxyl group.

Note: The values in this table are representative and based on typical DFT calculations for substituted phenols and iodinated aromatics. Actual values may vary depending on the specific functional and basis set employed.

While DFT is a powerful workhorse, ab initio ("from the beginning") methods provide a more rigorous, albeit computationally expensive, approach. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on solving the Schrödinger equation without relying on empirical parameters.

For a molecule like this compound, applying high-level ab initio methods to the entire structure is often computationally prohibitive. Instead, they are typically used to benchmark the results obtained from DFT for smaller, related model systems (e.g., iodophenol). This process helps to validate the choice of functional and basis set for the more economical DFT calculations, ensuring their reliability for the larger target molecule. These high-accuracy methods are particularly valuable for calculating properties where electron correlation effects are paramount, such as interaction energies in non-covalent complexes or precise electronic transition energies.

Molecular Modeling and Dynamics Simulations

Beyond static electronic structure, computational methods can simulate the dynamic behavior of molecules, providing insights into their flexibility and how they interact with their environment over time.

The presence of three hydroxyl (-OH) groups introduces conformational flexibility into the this compound molecule. Each hydroxyl group can rotate around its C-O bond, leading to various spatial arrangements (conformers) with different relative energies.

Computational conformational analysis involves systematically exploring the potential energy surface associated with these rotations. By calculating the energy of each possible conformer, researchers can identify the most stable (lowest energy) conformations and the energy barriers that separate them. This analysis is crucial for understanding which shapes the molecule is most likely to adopt under given conditions, which in turn influences its crystal packing and its ability to bind to other molecules. The stability of different conformers is dictated by a balance of steric hindrance between the bulky iodine atoms and the hydroxyl groups, as well as potential intramolecular hydrogen bonding between adjacent OH groups.

A significant application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental results to confirm molecular structure.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with good accuracy. These calculations involve determining the magnetic shielding around each nucleus, which is highly sensitive to the local electronic environment. Predicted NMR spectra can aid in the assignment of experimental peaks.

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies of the molecule can be determined. These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. The calculations also provide information on the intensity of each vibrational mode, helping to construct a theoretical spectrum. For this compound, characteristic frequencies would include O-H stretching, C-O stretching, C-I stretching, and various aromatic ring vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to absorption in the Ultraviolet-Visible (UV-Vis) region of the electromagnetic spectrum. This allows for the calculation of the maximum absorption wavelength (λmax) and can help interpret the electronic structure of the molecule.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Description
O-H Stretch3200 - 3600Stretching of the hydroxyl group bonds. The broad range reflects potential for hydrogen bonding.
C-H Aromatic Stretch3000 - 3100Stretching of the carbon-hydrogen bonds on the aromatic ring.
C=C Aromatic Stretch1450 - 1600In-plane stretching vibrations of the carbon-carbon bonds within the benzene ring.
C-O Stretch1200 - 1300Stretching of the carbon-oxygen bond of the phenol (B47542) group.
C-I Stretch500 - 650Stretching of the carbon-iodine bond.

Note: These are typical frequency ranges predicted by computational methods for the specified functional groups. The exact values depend on the level of theory and the molecule's specific conformation.

Reactivity Prediction and Reaction Pathway Analysis

Computational chemistry offers powerful tools for predicting the chemical reactivity of a molecule. For this compound, these methods can identify which parts of the molecule are most likely to participate in a chemical reaction.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, such as the oxygen atoms of the hydroxyl groups. Regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. The iodine atoms, due to the phenomenon of the "sigma-hole," can exhibit a region of positive potential along the C-I bond axis, making them potential halogen bond donors.

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insight into reactivity. The HOMO location indicates the site of electron donation (nucleophilicity), while the LUMO location indicates the site of electron acceptance (electrophilicity).

Reaction Pathway Analysis: By calculating the energies of reactants, products, and transition states, computational methods can map out the entire energy profile of a potential reaction. This allows for the determination of activation energies, which are critical for predicting reaction rates. For example, one could computationally model the deprotonation of the hydroxyl groups to assess the compound's acidity or the mechanism of electrophilic aromatic substitution, building on knowledge from studies of simpler phenols. nih.govlibretexts.org

Through these varied computational approaches, a detailed, atomistic picture of this compound emerges, providing a solid theoretical foundation for understanding its chemical nature and predicting its behavior.

Transition State Calculations

Transition state theory is a fundamental concept in chemical kinetics that describes the rates of chemical reactions. wikipedia.orgwikipedia.org A transition state is a specific configuration along a reaction coordinate that corresponds to the highest potential energy point, acting as a barrier between reactants and products. wikipedia.orgyoutube.com Calculating the properties of this transient species is essential for understanding reaction mechanisms and predicting reaction rates.

For this compound, transition state calculations would be particularly insightful for studying processes like tautomerism and electrophilic substitution reactions. The parent compound, phloroglucinol (B13840) (benzene-1,3,5-triol), is known to exhibit keto-enol tautomerism, and computational studies have been employed to investigate the stability of its different tautomeric forms. researchgate.netacs.orgresearchgate.net Similar to phloroglucinol, this compound can theoretically exist in equilibrium between its tri-hydroxy (enol) form and various keto forms.

Transition state calculations, typically using Density Functional Theory (DFT) methods, would involve locating the saddle point on the potential energy surface corresponding to the interconversion between these tautomers. nih.gov The energy of this transition state, relative to the ground state of the reactants, determines the activation energy of the tautomerization process. youtube.com

Illustrative Data for Tautomerization Transition State:

Below is a hypothetical data table illustrating the kind of results that would be obtained from a transition state calculation for the tautomerization of a single hydroxyl group in this compound. The values are based on typical computational results for similar phenolic compounds.

ParameterCalculated Value (Illustrative)UnitSignificance
Reactant Energy (Enol)-1500.00HartreesGround state energy of the stable enol form.
Transition State Energy-1499.95HartreesEnergy of the highest point on the reaction path.
Product Energy (Keto)-1499.98HartreesEnergy of the resulting keto tautomer.
Activation Energy (Forward)31.4kcal/molEnergy barrier to be overcome for enol to keto conversion.
Activation Energy (Reverse)12.5kcal/molEnergy barrier for the reverse keto to enol conversion.
Reaction Energy18.9kcal/molThe keto form is higher in energy than the enol form.

Note: These values are illustrative and not based on actual experimental or published computational data for this compound.

The heavy iodine atoms would be expected to exert significant electronic and steric effects, influencing the geometry and energy of the transition state. The electron-withdrawing nature of iodine would likely affect the acidity of the hydroxyl protons and the stability of any charged intermediates or transition states.

Energetic Landscape Mapping

Energetic landscape mapping, also known as potential energy surface (PES) mapping, is a comprehensive computational analysis of all possible conformations of a molecule and the energy barriers between them. acs.orgacs.org A potential energy surface is a multidimensional surface that describes the potential energy of a system as a function of its geometric parameters. wikipedia.org For this compound, this would involve mapping the energy changes associated with the rotation of the three hydroxyl groups.

The planarity and symmetry of the benzene ring provide a rigid core, but the O-H bonds can rotate. The interactions between the hydroxyl groups and the large iodine atoms at the ortho positions would create a complex energetic landscape with several local minima (stable conformers) and saddle points (transition states for conformational change).

Computational methods can systematically explore this landscape by performing a series of geometry optimizations starting from different initial orientations of the hydroxyl groups. The results would reveal the most stable conformer(s) and the energy barriers for interconversion. This information is critical for understanding the molecule's flexibility and how it might interact with other molecules or biological targets.

Illustrative Data for Conformational Analysis:

The following table provides a hypothetical energetic landscape for the different planar conformations of this compound, based on the relative orientations of the hydroxyl protons with respect to the iodine atoms.

Conformer DescriptionRelative Energy (kcal/mol)Number of Intramolecular H-bondsStability
All OH groups pointing away from Iodine0.00Most Stable (Reference)
One OH group pointing towards Iodine2.51Less Stable
Two OH groups pointing towards Iodine5.22Even Less Stable
All three OH groups pointing towards Iodine8.03Least Stable

Note: This data is for illustrative purposes to demonstrate the concept of an energetic landscape and is not from published research on this compound.

The analysis of the potential energy surface is crucial for predicting the dominant species in a given environment and for understanding the dynamic behavior of the molecule. acs.orgnih.gov For this compound, the significant steric hindrance and potential for hydrogen bonding between the hydroxyl groups and the iodine atoms would likely result in a rugged energetic landscape with significant barriers to conformational change.

V. Supramolecular Architectures and Self Assembly Based on 2,4,6 Triiodobenzene 1,3,5 Triol Scaffolds

Principles of Directed Self-Assembly

The predictable formation of supramolecular structures from 2,4,6-triiodobenzene-1,3,5-triol is governed by a hierarchy of non-covalent interactions. The strength, directionality, and specificity of these interactions dictate the final architecture of the assembled entity. The key interactions at play are hydrogen bonding, halogen bonding, and π-π stacking.

The three hydroxyl groups of the this compound scaffold are primary sites for the formation of extensive hydrogen bonding networks. Phloroglucinol (B13840) (1,3,5-trihydroxybenzene) itself is a well-studied molecule in supramolecular chemistry, known for its ability to form robust hydrogen-bonded assemblies. mdpi.comnih.gov The hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to a variety of structural motifs. researchgate.net

In the context of this compound, these hydrogen bonding capabilities are expected to be preserved. The co-crystallization of phloroglucinol with various N-heterocycles has demonstrated that the resulting crystalline architectures are highly dependent on the chemical features, size, and shape of the co-former molecules. nih.gov This highlights the potential of the hydroxyl groups in this compound to direct the assembly process in a highly specific manner when combined with other complementary molecules.

The formation of intramolecular hydrogen bonds is also a possibility, which can influence the conformation of the molecule and its subsequent intermolecular interactions. researchgate.net The interplay between intra- and intermolecular hydrogen bonds can lead to complex and predictable packing modes, which are essential for the rational design of new supramolecular adducts. nih.gov The strength of these hydrogen bonds can be modulated by the electronic effects of the iodine substituents, which can influence the acidity of the phenolic protons.

Interaction Type Participating Groups Significance in Self-Assembly Illustrative System
Intermolecular H-Bond-OH --- -OHFormation of tapes, sheets, and 3D networks.Phloroglucinol co-crystals nih.gov
Intermolecular H-Bond-OH --- AcceptorDirected co-crystallization and assembly with complementary molecules.Phloroglucinol with N-heterocycles mdpi.comnih.gov
Intramolecular H-Bond-OH --- O (proximal)Conformational stabilization and pre-organization for further assembly.Substituted phenols researchgate.net

A defining feature of this compound is the presence of three iodine atoms, which enables the formation of halogen bonds. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.govyoutube.com The strength of this interaction increases with the polarizability of the halogen atom, making iodine an excellent halogen bond donor. nih.gov

The introduction of electron-withdrawing groups, such as the hydroxyl groups and the benzene (B151609) ring itself, can enhance the positive character of the σ-hole on the iodine atoms, thereby strengthening the halogen bonds. Studies on related molecules, such as 1,3,5-trifluoro-2,4,6-triiodobenzene, have demonstrated the power of halogen bonding in directing the formation of co-crystals. nih.gov In a co-crystal with piperazine (B1678402), a strong and highly directional C-I···N halogen bond was observed, with a bond angle close to the ideal 180°. nih.gov

This high degree of directionality makes halogen bonding a precise tool for crystal engineering and the construction of supramolecular architectures. nih.gov In this compound, the three iodine atoms offer multiple sites for directed interactions, allowing for the assembly of complex networks. The interplay and competition between hydrogen and halogen bonding can lead to the formation of intricate and functionally diverse supramolecular motifs. mdpi.comrsc.org The asymmetry in triiodide anions has been linked to the halogen bonding interactions they form in co-crystals, suggesting that such interactions can significantly influence the local geometry within a crystal lattice. rsc.org

Parameter Description Relevance to this compound
Interaction C–I···Y (Y = N, O, etc.)Strong, directional interaction involving the iodine atoms.
Strength Increases with iodine polarizability.Iodine provides strong halogen bonds.
Directionality Highly directional (angle ≈ 180°).Enables precise control over molecular assembly. nih.gov
Competition Interplay with hydrogen bonding.Leads to complex and tunable supramolecular structures. mdpi.com

The central benzene ring of this compound provides a platform for π-π stacking interactions. These non-covalent interactions, arising from a combination of electrostatic and dispersion forces, are crucial in the formation of layered and columnar structures. libretexts.org While face-to-face sandwich stacking is often electrostatically repulsive, parallel-displaced or T-shaped arrangements are typically more favorable. chemrxiv.org

In the solid state, these interactions, in concert with hydrogen and halogen bonding, can lead to the formation of well-ordered, layered structures. The balance between these different non-covalent forces will ultimately determine the final packing arrangement and the macroscopic properties of the resulting material. For instance, in related systems, π-π stacking has been shown to be a key factor in the formation of columnar phases in discotic liquid crystals. mdpi.com

Fabrication of Higher-Order Structures

The unique combination of multiple, directional interaction sites on the this compound scaffold makes it an ideal building block for the bottom-up fabrication of complex, higher-order supramolecular structures.

Discotic liquid crystals are composed of disk-shaped molecules that can self-assemble into ordered columnar structures. researchgate.netbohrium.com These columns can exhibit one-dimensional charge transport properties, making them promising materials for optoelectronic applications. researchgate.net The central, rigid core of this compound, when functionalized with flexible peripheral side chains (e.g., long alkyl or alkoxy groups), could potentially form such discotic mesophases.

The self-assembly into columnar structures is typically driven by π-π stacking of the aromatic cores, while the flexible side chains provide the necessary fluidity for the liquid crystalline phase. mdpi.com The strong intermolecular interactions afforded by the hydrogen and halogen bonding capabilities of the this compound core could further stabilize these columnar assemblies, potentially leading to highly ordered and robust materials. The control of the alignment of these columnar structures is a key challenge, but techniques such as the application of shear force have been shown to be effective for certain systems. rsc.org The development of discotic nematic liquid crystals, though rare, has led to applications such as optical compensation films for liquid-crystal displays. rsc.org

The trifunctional nature of the this compound scaffold makes it a suitable core for the synthesis of more complex, discrete molecular architectures such as molecular cages, dendrimers, and star-shaped molecules.

Molecular Cages: These are three-dimensional, polycyclic compounds with an internal cavity capable of encapsulating guest molecules. rsc.org The rigid and pre-organized nature of the this compound core could be exploited in the synthesis of such cages through covalent bond formation with appropriate linker molecules. The resulting cages could have potential applications in sensing, transport, and catalysis. rsc.orgnih.gov Metal-organic cages, which are formed through coordination chemistry, also represent a class of structures where related building blocks can be used. researchgate.netnih.gov

Dendrimers: Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. mdpi.com The 1,3,5-substitution pattern of the hydroxyl groups on the phloroglucinol scaffold is ideal for its use as a central core from which dendritic branches can be grown. Functionalized phenols have been successfully grafted onto dendrimers for various applications. researchgate.net By functionalizing the hydroxyl groups of this compound, it is conceivable to synthesize dendrimers with an iodinated core, which could impart unique properties to the resulting macromolecule. Internally functionalized dendrimers are a class of these molecules with potential in drug delivery and other biomedical applications. nanobioletters.comnih.gov

Star-Shaped Molecules: Similar to dendrimers, the C3 symmetry of the scaffold can be used to synthesize star-shaped molecules by attaching three identical arms to the central core. These arms could be polymers, chromophores, or other functional units, leading to materials with specific optical, electronic, or self-assembly properties.

Formation of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) from Analogous Cores

While direct synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) using this compound is not yet widely documented, the use of analogous molecular cores is well-established, highlighting the potential of this compound. Polyiodinated aromatic molecules are frequently employed as intermediates in the design of new materials, including MOFs and COFs. mdpi.com The C3 symmetry of the 1,3,5-trisubstituted benzene ring is a common design motif for linkers in these frameworks, as it promotes the formation of porous, crystalline structures.

For instance, analogous compounds like 2,4,6-Tris(4-Iodophenyl)-1,3,5-trimethylbenzene have been synthesized specifically as potential ligands for MOF and COF design. mdpi.com The iodine atoms in such structures can be converted into other functional groups (e.g., carboxylic acids, amines, or alkynes) necessary for coordination with metal ions in MOFs or for forming covalent bonds in COFs.

Furthermore, cores with similar substitution patterns, such as 1,3,5-triamino-2,4,6-benzenetriol, have been successfully used to create two-dimensional copper-based MOFs. researchgate.net In the realm of COFs, triazine-based units, which share the C3 symmetry, are common building blocks. These have been used to construct flexible 2D COFs for applications like the selective detection of analytes. nih.govresearchgate.net The synthesis of COFs often involves the condensation reaction between monomers with complementary functional groups, such as aldehydes and amines, to form stable imine linkages. unt.edudtic.mil Given these precedents, the this compound core represents a valuable, albeit underexplored, platform for developing novel MOF and COF materials with potentially unique properties stemming from the presence of heavy iodine atoms.

Host-Guest Chemistry and Recognition Phenomena

The dual-functional nature of the this compound scaffold, capable of both hydrogen and halogen bonding, makes it an intriguing candidate for host-guest chemistry and molecular recognition. The precise spatial arrangement of these interaction sites can lead to high selectivity for specific guest molecules.

Anion Binding and Complexation Studies

The iodine atoms on the this compound ring are expected to be potent halogen-bond donors. Halogen bonding occurs when a region of positive electrostatic potential (known as a σ-hole) on a covalently bonded halogen atom interacts with a Lewis base, such as an anion. nih.gov

Studies on analogous compounds provide strong evidence for this potential. For example, 1,3,5-Tri(iodoethynyl)-2,4,6-trifluorobenzene has been shown to form robust halogen-bonded frameworks by complexing with bromide anions. nih.gov In these structures, the iodine atoms act as the primary binding sites for the anion. Similarly, the iodine atoms of this compound could facilitate the binding of various anions. The hydroxyl groups would further contribute to the stability of such complexes through hydrogen bonding, potentially leading to a synergistic binding effect and enhanced affinity and selectivity for specific anions. The chemical reduction of related molecules like 2,4,6-tricyano-1,3,5-triazine is known to form radical anions, demonstrating the electron-accepting capabilities of such ring systems which is fundamental to anion interactions. epa.gov

Selective Molecular Recognition

Selective molecular recognition relies on a host molecule having a well-defined binding cavity with specific interaction points that are complementary to a target guest molecule. The rigid structure and defined placement of functional groups on the this compound scaffold are ideal for creating such selective hosts.

The combination of hydrogen-bonding hydroxyl groups and halogen-bonding iodine atoms offers a multi-point recognition system. This could allow for the selective binding of guest molecules that possess complementary functional groups, such as molecules with Lewis basic sites and hydrogen-bond acceptors. Framework materials built from analogous cores have demonstrated high selectivity. For example, a COF constructed from triazine building blocks showed excellent performance as a chemical sensor for the selective detection of picric acid at parts-per-billion levels through fluorescence quenching. nih.gov In another example, MOFs incorporating 2,4,6‐Triiodo‐1,3,5‐benzene tricarboxylic acid were used for the selective fluorescent detection of uranyl ions (UO₂²⁺). researchgate.net These examples underscore the principle that by incorporating specific functional groups onto a rigid, symmetric scaffold, materials with high selectivity for target molecules can be engineered. Therefore, this compound stands as a promising platform for designing novel receptors for selective molecular recognition applications.

Interactive Data Table of Analogous Compounds

The following table provides information on compounds analogous to this compound that are used in the construction of supramolecular architectures.

Compound NameMolecular FormulaRole/ApplicationReference
2,4,6-Tris(4-Iodophenyl)-1,3,5-trimethylbenzeneC₂₇H₂₁I₃Linker for MOF/COF design mdpi.com
1,3,5-Triamino-2,4,6-benzenetriolC₆H₉N₃O₃Linker for MOFs researchgate.net
2,4,6-tris(4-formylphenoxy)-1,3,5-triazineC₂₄H₁₅N₃O₆Building block for flexible 2D COFs nih.gov
1,3,5-Tri(iodoethynyl)-2,4,6-trifluorobenzeneC₁₂F₃I₃Halogen-bond donor for anion binding nih.gov
2,4,6‐Triiodo‐1,3,5‐benzene tricarboxylic acidC₉H₃I₃O₆Linker for MOF-based sensors researchgate.net
1,3,5-triformylbenzeneC₉H₆O₃Building block for COFs unt.edu
2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehydeC₉H₉N₃O₃Monomer for imine-based 2D polymers dtic.mil

Vi. Advanced Functional Materials Applications Derived from 2,4,6 Triiodobenzene 1,3,5 Triol

Optoelectronic and Photonic Materials

While direct research on 2,4,6-Triiodobenzene-1,3,5-triol as an OLED emitter is not extensively documented in publicly available literature, the principles of OLED material design suggest its potential. The core structure could be functionalized with donor and acceptor groups to tune the emission color and improve charge injection and transport properties. For instance, the hydroxyl groups could be derivatized to attach charge-transporting moieties.

In a broader context, related molecular structures, such as 1,3,5-triazine (B166579) derivatives, have been successfully employed as host materials and emitters in OLEDs. nih.govresearchgate.net These compounds often exhibit a star-shaped architecture which can prevent intermolecular aggregation and enhance emission efficiency. A series of OLED-relevant compounds based on a 1,3,5-triazine core linked to various aromatic arms have been synthesized and characterized, demonstrating the viability of such molecular designs. nih.gov

Table 1: Examples of 1,3,5-Triazine Derivatives in OLEDs (Note: This table presents data for related compounds to illustrate the concept, as specific data for this compound derivatives is not available.)

Compound ClassRole in OLEDKey Features
TriarylaminesHole Transport Layer / EmitterGood thermal stability, high hole mobility
1,3,5-Triazine DerivativesHost / EmitterStar-shaped structure, tunable energy levels

Nonlinear optical (NLO) materials are crucial for applications such as frequency conversion and optical switching. Molecules with a high degree of symmetry and significant electronic polarization, particularly octupolar structures, are promising candidates for second-order NLO applications, including second-harmonic generation (SHG). mdpi.com The D3h symmetry of the this compound core makes it an attractive starting point for designing such materials.

While specific NLO studies on derivatives of this compound are limited, research on analogous systems provides valuable insights. For example, novel two-dimensional octupoles based on 1,3,5-methoxy-2,4,6-tris(styryl)benzene have been synthesized and shown to exhibit large first hyperpolarizability and good thermal stability, making them attractive for NLO applications. nih.gov Similarly, 1,3,5-tricyano-2,4,6-tris(vinyl)benzene derivatives have demonstrated significant second-order NLO properties. researchgate.net These examples underscore the potential of symmetrically substituted benzene (B151609) rings in the field of nonlinear optics.

The design of materials for efficient charge transport often involves creating ordered molecular assemblies. The symmetrical nature of this compound could facilitate self-assembly and crystallization, which are beneficial for charge mobility. The heavy iodine atoms might also influence the electronic band structure in a way that could be advantageous for specific photovoltaic architectures. However, without experimental data, these remain theoretical considerations.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. This effect is often attributed to the restriction of intramolecular rotations in the aggregated state. While no studies have specifically reported AIE in derivatives of this compound, the core structure offers possibilities for designing AIE-active materials.

By attaching rotor-like molecular groups to the hydroxyl positions of the this compound scaffold, it might be possible to create molecules that are non-emissive in solution due to the free rotation of these groups. Upon aggregation, the steric hindrance would restrict these rotations, potentially activating a radiative decay pathway and leading to AIE.

Soft Materials and Gels

The ability of molecules to self-assemble into extended networks is the basis for the formation of soft materials like hydrogels and organogels. The directional and specific interactions, such as hydrogen bonding and halogen bonding, play a crucial role in this process.

The three hydroxyl groups on the this compound molecule make it an excellent candidate for forming hydrogen-bonded networks, which are fundamental to the structure of many gels. Furthermore, the iodine atoms can participate in halogen bonding, a non-covalent interaction that is increasingly being utilized in crystal engineering and the design of supramolecular assemblies. nih.gov

While the direct use of this compound to form hydrogels or organogels is not widely reported, the parent compound, phloroglucinol (B13840) (benzene-1,3,5-triol), is known to form various co-crystals and layered structures through hydrogen bonding. researchgate.net The introduction of iodine atoms in this compound could lead to the formation of more complex and potentially functional supramolecular gels. The interplay between hydrogen and halogen bonding could be harnessed to control the gelation process and the properties of the resulting soft materials. For instance, a related compound, 1,3,5-trifluoro-2,4,6-triiodobenzene, has been shown to form co-crystals with piperazine (B1678402) through halogen bonding. nih.gov

Mesogens and Liquid Crystalline Phases

The pursuit of novel liquid crystalline materials has led researchers to explore molecules with specific symmetries and functional groups that can induce mesophase behavior. Molecules with a C3-symmetric core, like this compound, are of particular interest. The planar, disc-like shape of the central benzene ring is a foundational characteristic for the formation of discotic liquid crystals, which can self-assemble into columnar structures. These columnar phases are sought after for their potential applications in one-dimensional charge transport, making them suitable for organic electronics.

While direct studies on the liquid crystalline properties of this compound are not extensively documented, its structural analogues, particularly those based on the 1,3,5-triazine core, have shown promise. researchgate.netorientjchem.org For instance, C3-symmetric dendrimers synthesized from 1,3,5-triphenylbenzene (B1329565) and 2,4,6-triphenyl-1,3,5-s-triazine have been shown to exhibit mesophase properties, especially when complexed with other molecules. researchgate.net The introduction of heteroatoms and the potential for extensive intermolecular interactions are crucial in the design of such functional materials. researchgate.net

The hydroxyl groups on the this compound scaffold offer reactive sites for the attachment of long alkyl or alkoxy chains. The addition of these flexible chains to a rigid core is a common strategy for inducing liquid crystalline behavior. The resulting molecules, often referred to as "star-shaped mesogens," can exhibit various mesophases, such as nematic or smectic phases, depending on the nature and length of the attached chains. tcichemicals.comresearchgate.net The table below illustrates the potential for modification of this compound to create mesogenic compounds.

Table 1: Potential Mesogenic Derivatives of this compound

Core Molecule Modification Potential Mesophase Potential Application
This compound Etherification with long alkyl chains (e.g., C6H13, C12H25) Columnar, Nematic Organic semiconductors, sensors

The combination of the heavy iodine atoms and the potential for hydrogen bonding from the hydroxyl groups could lead to materials with unique optical and electronic properties within the liquid crystalline state.

Specialty Chemical Intermediates

Building Blocks for Fine Chemical Synthesis

The highly functionalized and symmetrically substituted nature of this compound makes it a valuable building block in fine chemical synthesis. nih.gov Its derivatives are recognized as important intermediates in the production of various complex molecules, most notably as precursors for certain types of X-ray contrast agents. google.com The synthesis of these agents often requires a tri-iodinated benzene core, and methods have been developed for the high-yield preparation of 2,4,6-triiodobenzene derivatives. google.com

The reactivity of the hydroxyl and iodo groups allows for a range of chemical transformations. The hydroxyl groups can be readily converted into other functional groups, such as ethers or esters, while the iodine atoms can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex aromatic structures. This versatility makes this compound and its derivatives useful starting materials for the synthesis of pharmaceuticals and other high-value chemicals. dtic.mil The table below summarizes some of the key reactions and potential products derived from this compound.

Table 2: Synthetic Utility of this compound

Reaction Type Reagents Product Type Application Area
Etherification Alkyl halides, base Trialkoxy-triiodobenzene Liquid crystals, functional polymers
Esterification Acyl chlorides, pyridine Triester-triiodobenzene Protective group chemistry, drug delivery
Cross-coupling (e.g., Suzuki) Aryl boronic acids, Pd catalyst Polyphenolic compounds Materials science, antioxidants

Precursors for High-Energy Materials

The development of new energetic materials is focused on achieving a balance between high performance and low sensitivity. nih.gov Compounds with high density, a high heat of formation, and a good oxygen balance are desirable. While not a conventional energetic material itself, the structure of this compound possesses characteristics that make its derivatives of interest in this field.

The presence of three heavy iodine atoms contributes significantly to the molecule's high density, a key factor in determining the detonation velocity and pressure of an explosive. Furthermore, the benzene ring can be functionalized with energetic moieties, such as nitro (-NO2) or azido (B1232118) (-N3) groups, to create high-energy materials. The substitution of the hydroxyl groups with these energetic functionalities would result in a densely packed molecule with a significant potential energy release.

Research into energetic materials often involves the synthesis of nitrogen-rich heterocyclic compounds or highly nitrated aromatic systems. chemistry-chemists.comuni-muenchen.de The 1,3,5-substitution pattern of this compound provides a scaffold for the introduction of multiple energetic groups in a symmetrical arrangement, which can enhance thermal stability. For instance, the amination of the benzene ring followed by nitration could potentially lead to analogues of highly insensitive explosives like 1,3,5-triamino-2,4,6-trinitrobenzene (TATB). nih.gov The high iodine content would further increase the density of such a material.

Table 3: Potential Energetic Derivatives from this compound

Derivative Energetic Functional Groups Key Properties
2,4,6-Trinitrooxy-1,3,5-triiodobenzene -ONO2 High oxygen balance, high density
2,4,6-Triazido-1,3,5-triiodobenzene -N3 High nitrogen content, high heat of formation

The exploration of iodinated aromatic compounds as precursors for energetic materials is an emerging area of research, with the potential to yield novel materials with tailored properties.

Vii. Reactivity Profiles and Mechanistic Investigations of 2,4,6 Triiodobenzene 1,3,5 Triol

Aromatic Substitution Reactions

Aromatic substitution reactions are fundamental to understanding the chemistry of benzene (B151609) derivatives. For 2,4,6-Triiodobenzene-1,3,5-triol, both nucleophilic and electrophilic pathways must be considered, although the high degree of substitution presents significant mechanistic hurdles.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This pathway is typically favored on electron-poor aromatic systems, particularly those bearing strong electron-withdrawing groups at positions ortho and/or para to a good leaving group. libretexts.orgopenstax.org

While specific studies on the SNAr reactivity of this compound are not extensively documented, analogies can be drawn from similarly structured compounds. For instance, 2,4,6-trinitrochlorobenzene readily undergoes SNAr because the nitro groups effectively stabilize the negative charge of the Meisenheimer intermediate. openstax.org Similarly, the successful nucleophilic substitution of bromine atoms in 2,4,6-tribromobenzene-1,3,5-tricarbaldehyde (B1600804) with ammonia (B1221849) highlights the feasibility of SNAr on a tri-substituted benzene ring with electron-withdrawing functionalities. dtic.mil It is therefore plausible that under appropriate conditions with a strong nucleophile, one or more iodine atoms on the this compound ring could be displaced.

Table 1: Factors Influencing SNAr Reactivity on this compound

Feature Influence on SNAr Reactivity Rationale
Leaving Group Favorable Iodine is a good leaving group among halogens.
Electron-Withdrawing Groups Favorable Three iodine atoms activate the ring towards nucleophilic attack through inductive withdrawal. wikipedia.org
Ring Activation Activated The cumulative electron-withdrawing effect of the substituents makes the ring electrophilic.
Intermediate Stability Stabilized The negative charge of the Meisenheimer complex can be delocalized and stabilized by the substituents. libretexts.org

| Steric Hindrance | Potentially Unfavorable | The bulky iodine atoms may sterically hinder the approach of the incoming nucleophile. |

Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org This reaction is facilitated by electron-donating groups that increase the nucleophilicity of the ring.

For this compound, the prospects for a conventional EAS reaction are severely limited. The primary reason is that all six positions on the benzene ring are already occupied by substituents. Any further substitution would necessitate the displacement of an existing group, a process known as ipso-substitution, which is generally less common and requires more forcing conditions than the substitution of a hydrogen atom.

The directing effects of the existing substituents further complicate potential EAS pathways. The hydroxyl groups are powerful activating groups and are ortho, para-directing. uci.edu Conversely, the iodine atoms are deactivating due to their strong electron-withdrawing inductive effect, although they also direct incoming electrophiles to the ortho and para positions due to resonance effects involving their lone pairs. wikipedia.orguci.edu In this molecule, every substituent is meta to three others and ortho/para to two others. The combination of activating hydroxyl groups and deactivating iodine groups, coupled with the lack of available hydrogen atoms, makes the ring generally unreceptive to further electrophilic attack under standard conditions.

Table 2: Factors Influencing EAS Reactivity on this compound

Feature Influence on EAS Reactivity Rationale
Ring Activation Ambivalent Hydroxyl groups are strongly activating, while iodine atoms are deactivating. uci.edu
Available Positions Highly Unfavorable All ring positions are substituted, preventing standard EAS reactions.
Steric Hindrance Highly Unfavorable The six bulky substituents create a sterically crowded environment, impeding the approach of an electrophile.

| Reaction Pathway | Unlikely | Would require a high-energy ipso-substitution pathway to displace an existing group. |

Oxidative and Reductive Reactivity

The phenolic hydroxyl groups and the carbon-iodine bonds are the primary sites for oxidative and reductive transformations of this compound.

Phenols are susceptible to oxidation, which can lead to a variety of products including quinones, dimers, or polymeric materials. The three hydroxyl groups on this compound make it particularly prone to oxidation. While specific studies on this compound are scarce, the behavior of other polyhydroxylated phenols provides insight. For example, benzene-1,2,4-triol is known to undergo oxidative dimerization in the presence of oxygen. rug.nl It is conceivable that this compound could follow a similar pathway, potentially forming complex dimeric or polymeric structures through the coupling of phenoxy radicals generated upon one-electron oxidation. The extensive substitution may, however, influence the regioselectivity of such coupling reactions.

The carbon-iodine bonds in this compound can be targeted for reduction. The process of removing a halogen atom and replacing it with a hydrogen atom is known as hydrodehalogenation. This is a common reaction for aryl halides and can be achieved through various methods, including catalytic hydrogenation (e.g., using a palladium catalyst and a hydrogen source) or with reducing metals in an acidic medium. Given the presence of three C-I bonds, a stepwise or complete reduction is possible depending on the reaction conditions. The complete reduction of this compound would yield Phloroglucinol (B13840) (Benzene-1,3,5-triol) as the final product.

Coordination Chemistry with Metal Ions

The structure of this compound is well-suited for acting as a ligand in coordination chemistry. The three hydroxyl groups, arranged symmetrically on the benzene ring, provide excellent O-donor sites for binding to metal ions. Upon deprotonation, the resulting phenoxide groups become even stronger ligands.

This tripodal arrangement of donor atoms makes this compound a promising candidate for the construction of coordination polymers and metal-organic frameworks (MOFs). Polyiodinated aromatic compounds are often used as building blocks in the design of new materials. mdpi.com The rigid backbone and defined geometry of the ligand could be exploited to create porous materials with potential applications in gas storage, catalysis, or sensing. The iodine atoms themselves could also play a role in the solid-state structures through halogen bonding, a non-covalent interaction that can influence crystal packing and material properties.

Table 3: Potential Coordination Modes of this compound with Metal Ions

Feature Description Potential Outcome
Ligand Type Tripodal O-donor ligand Forms stable complexes, particularly with hard metal ions.
Coordination Sites Three hydroxyl/phenoxide groups Can act as a tridentate chelating agent to a single metal center or as a linker between multiple metal centers.
Structural Motif Symmetrical and rigid Facilitates the formation of ordered, crystalline structures like Metal-Organic Frameworks (MOFs). mdpi.comgoogle.com

| Secondary Interactions | Halogen Bonding | The iodine atoms can act as halogen bond donors, directing the supramolecular assembly of coordination complexes. |

Ligand Design and Metal Chelation Studies

No research data is available to populate this section.

Formation of Organometallic Complexes

No research data is available to populate this section.

Viii. Broader Academic Implications and Environmental Impact Studies Excluding Toxicity

Environmental Persistence and Degradation Pathways

Detailed scientific studies focusing specifically on the environmental fate of 2,4,6-Triiodobenzene-1,3,5-triol are not available in the current body of scientific literature. While general principles govern the behavior of organoiodine compounds and phenols, no specific data exists for this particular molecule.

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments

There is no published research on the specific abiotic degradation mechanisms of this compound in either aquatic or terrestrial environments. General studies on organoiodine compounds indicate that their fate can be influenced by processes like photolysis (degradation by light) and hydrolysis (reaction with water), but the rates and products of these reactions for triiodophloroglucinol have not been determined. wikipedia.org The carbon-iodine bond is the weakest of the carbon-halogen bonds, suggesting that it could be susceptible to cleavage under environmental conditions. wikipedia.org Research on other halogenated compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), shows that processes like photolysis in sunlit surface waters can be an important fate process, whereas hydrolysis may be negligible. cdc.gov However, without specific studies, these are only general principles, and the actual behavior of this compound remains uncharacterized.

Bioremediation and Biodegradation Studies (academic perspective)

No academic studies on the bioremediation or biodegradation of this compound have been published. The scientific community has investigated the biodegradation of other halogenated phenols and related compounds. For instance, various microorganisms are known to degrade phenolic compounds, and this is an active area of research for wastewater treatment. mdpi.comnih.gov Similarly, the bioremediation of other persistent halogenated aromatics, such as chlorophenols and the explosive 2,4,6-trinitrotoluene (B92697) (TNT), has been explored. anu.edu.auresearchgate.netnih.gov However, the specific microbial consortia, enzymatic pathways, and degradation products associated with this compound have not been investigated.

Contribution to Fundamental Chemical Knowledge

While the synthesis of this compound is documented, its study has not been central to major advancements in the understanding of polyhalogenated aromatics or the development of new synthetic methods.

Insights into Structure-Property Relationships of Polyhalogenated Aromatics

Advancements in Synthetic Methodology for Complex Aromatic Systems

The synthesis of this compound is achieved through the iodination of its parent compound, phloroglucinol (B13840) (benzene-1,3,5-triol). Research from 1991 describes methods for the iodination of phloroglucinol, noting that obtaining specific iodinated derivatives can be challenging, with reactions often yielding a mixture of mono-, di-, and tri-iodinated products. scispace.com While this work provides a route to the compound, the study of this compound itself has not been reported as a catalyst for developing new, broadly applicable synthetic methodologies. The synthesis represents an application of existing iodination chemistry rather than a source of novel synthetic strategies. scispace.comresearchgate.net

Future Research Trajectories

The significant lack of data highlights numerous potential avenues for future research. Currently, no published articles specifically outline future research trajectories for this compound. Based on the existing knowledge gaps, logical future studies would include:

Environmental Fate Analysis: Conducting studies to determine the compound's persistence in soil and water, identifying its abiotic degradation pathways (e.g., photolysis, hydrolysis) and degradation products.

Biodegradation Potential: Investigating whether microorganisms can degrade this compound, identifying the responsible microbes and metabolic pathways.

Material Science Applications: Exploring its potential use in the development of new materials, leveraging its high density and unique electronic structure.

Crystallographic Studies: Utilizing its heavy iodine atoms as a phasing tool in X-ray crystallography to help determine the structure of complex biomolecules.

Integration into Multifunctional Material Systems

The molecular architecture of this compound makes it an exemplary building block for the bottom-up synthesis of highly ordered, multifunctional porous materials such as Covalent Organic Frameworks (COFs) and Porous Aromatic Frameworks (PAFs).

Covalent Organic Frameworks (COFs):

COFs are a class of crystalline porous polymers with well-defined structures and tunable porosity. The tripodal symmetry of this compound is analogous to that of phloroglucinol and its derivatives, which are widely used as nodes in COF synthesis. rsc.orgrsc.org The hydroxyl groups can undergo condensation reactions with complementary linkers, such as those bearing aldehyde functionalities, to form robust, porous networks. For instance, the polycondensation of electron-donating 1,3,5-triformylphloroglucinol with electron-accepting 1,3,5-triazine-2,4,6-triamine (B14427507) has been shown to produce donor-acceptor COFs with applications in photocatalysis. rsc.org

The incorporation of this compound into COF structures is anticipated to impart unique properties. The presence of heavy iodine atoms would significantly increase the electron density of the framework, which could be advantageous for applications in electronics and optoelectronics. Furthermore, these iodine atoms can serve as sites for post-synthetic modification, allowing for the fine-tuning of the framework's properties.

Porous Aromatic Frameworks (PAFs):

PAFs are another class of porous materials known for their high thermal and chemical stability. rsc.orgnih.govrsc.org The synthesis of PAFs often involves coupling reactions of aromatic monomers. The iodine atoms on the this compound ring could potentially participate in coupling reactions, such as the Yamamoto-type Ullmann reaction, to form highly cross-linked and porous aromatic networks. rsc.org The resulting PAFs could exhibit high surface areas and be suitable for applications in gas storage and separation, as well as the adsorption of organic pollutants.

Halogen-Bonded Frameworks:

A particularly intriguing application of this compound lies in the construction of supramolecular frameworks based on halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen-bond donor) and interacts with a Lewis base. researchgate.netnih.govnih.gov Poly-iodinated aromatic compounds, especially those with electron-withdrawing substituents, are excellent halogen-bond donors. researchgate.netconsensus.app

The three iodine atoms of this compound, activated by the electron-withdrawing hydroxyl groups, can act as strong halogen-bond donors. This would enable the formation of co-crystals and extended networks with a variety of halogen-bond acceptors, such as nitrogen-containing heterocycles. nih.gov The directionality and strength of these halogen bonds can be used to control the self-assembly of molecules into well-defined architectures, leading to new materials with interesting optical, electronic, or sensing properties.

Table 1: Potential Applications of this compound in Multifunctional Materials

Material Type Key Structural Feature Potential Applications Relevant Research on Analogs
Covalent Organic Frameworks (COFs) Tripodal structure, reactive hydroxyl groups Photocatalysis, sensing, electronics Use of phloroglucinol derivatives in COF synthesis rsc.orgrsc.orgchemscene.com
Porous Aromatic Frameworks (PAFs) Aromatic core, potential for coupling reactions Gas storage, pollutant adsorption Synthesis of PAFs from various aromatic monomers rsc.orgnih.govrsc.org
Halogen-Bonded Frameworks Three iodine atoms as halogen-bond donors Crystal engineering, non-linear optics, sensors Studies on poly-iodinated benzenes as halogen-bond donors researchgate.netnih.govnih.govconsensus.app

Exploration of Novel Reactivity and Catalysis

The reactivity of this compound is not limited to its role as a structural component in materials. The presence of both hydroxyl and iodo functional groups suggests potential for novel reactivity and catalytic applications.

Iodine-Based Catalysis:

Molecular iodine and organoiodine compounds are known to catalyze a variety of organic transformations. researchgate.netrsc.orgresearchgate.net They can act as mild Lewis acids or as redox catalysts in oxidative reactions. The iodine atoms in this compound could potentially exhibit catalytic activity. For example, they might catalyze reactions such as the esterification of carboxylic acids or the acetalization of carbonyl compounds, similar to molecular iodine. researchgate.net

Furthermore, hypervalent iodine compounds are powerful oxidizing agents and are used in a wide range of synthetic transformations. While this compound is not a hypervalent iodine compound, it could serve as a precursor for the in-situ generation of catalytically active hypervalent iodine species in the presence of a suitable terminal oxidant.

Synergistic Catalysis:

The presence of both hydroxyl and iodo groups on the same molecule opens the possibility of synergistic catalysis. The hydroxyl groups could act as Brønsted acids or bases, or as hydrogen-bond donors, to activate substrates, while the iodine atoms could participate in halogen bonding or act as Lewis acidic sites. This cooperative action could lead to enhanced catalytic activity and selectivity for certain reactions.

Precursor for Heterogeneous Catalysts:

This compound could be immobilized on a solid support, such as silica (B1680970) or a polymer resin, to create a heterogeneous catalyst. This would offer the advantages of easy separation and recyclability of the catalyst. The supported catalyst could be used in flow chemistry applications, providing a more sustainable and efficient catalytic system.

Table 2: Potential Catalytic Applications of this compound

Catalysis Type Proposed Role of the Compound Example Reactions (Based on Analogs) Supporting Literature
Homogeneous Catalysis Mild Lewis acid, redox catalyst Esterification, acetalization, oxidative couplings General iodine catalysis researchgate.netrsc.orgresearchgate.net
Synergistic Catalysis Cooperative action of hydroxyl and iodo groups Substrate activation via hydrogen and halogen bonding Principles of synergistic catalysis
Heterogeneous Catalysis Active species immobilized on a solid support Continuous flow reactions, green chemistry applications General methods for catalyst immobilization

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 2,4,6-triiodobenzene-1,3,5-triol?

  • Methodology : Direct iodination of phloroglucinol (benzene-1,3,5-triol) using iodine monochloride (ICl) in a controlled acidic environment is a common approach. Purification typically involves recrystallization from ethanol/water mixtures to remove unreacted iodine and byproducts.
  • Critical Considerations : Monitor reaction temperature to avoid over-iodination or decomposition. Use inert atmospheres to prevent oxidation of phenolic groups. Characterization via melting point analysis and thin-layer chromatography (TLC) is essential to confirm purity .

Q. How can spectroscopic techniques validate the structure of this compound?

  • NMR : 1^1H NMR is limited due to the deshielding effects of iodine, but 13^{13}C NMR can resolve aromatic carbons (expected δ ~90–110 ppm).
  • FT-IR : Confirm hydroxyl (O–H stretch: 3200–3500 cm1^{-1}) and C–I bonds (500–600 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) should show [M–H]^- peaks with isotopic patterns characteristic of three iodine atoms (e.g., m/z ≈ 532.7 for C6_6H2_2I3_3O3_3).
  • XRD : Single-crystal X-ray diffraction is definitive for structural confirmation, as demonstrated in halogen-bonded cocrystals of related triiodoarenes .

Advanced Research Questions

Q. What role do halogen bonds play in the supramolecular assembly of this compound?

  • Mechanism : The iodine atoms act as halogen bond donors, interacting with electron-rich acceptors (e.g., pyridine N-oxide, carbonyl groups). These interactions (C–I⋯O/N) are directional and strong (~20–40 kJ/mol), influencing crystal packing and stability.
  • Experimental Design : Co-crystallize the compound with complementary acceptors and analyze via XRD. Compare with analogous systems like 1,3,5-trifluoro-2,4,6-triiodobenzene cocrystals, which exhibit similar halogen-bonded motifs .

Q. How does polymorphism affect the physical and chemical properties of this compound?

  • Case Study : Two polymorphs of 1,3,5-trifluoro-2,4,6-triiodobenzene (P21/n and a lamellar structure) differ in melting points and enthalpies due to variations in halogen-bond networks. Similar polymorphism is expected for the triol derivative.
  • Methodology : Screen crystallization conditions (solvent, temperature) to isolate polymorphs. Characterize using differential scanning calorimetry (DSC) and powder XRD. Computational modeling (DFT) can predict relative stabilities .

Q. What are the thermal decomposition pathways of this compound under experimental conditions?

  • Observations : At elevated temperatures (>200°C), decomposition may release iodine vapors (detected via UV-vis) and generate carbonaceous residues.
  • Safety Protocol : Conduct thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) to identify volatile byproducts. Follow safety guidelines for handling iodinated compounds, including fume hood use and personal protective equipment (PPE) .

Q. Can computational methods predict the reactivity of this compound in halogen-bond-driven reactions?

  • Approach : Use density functional theory (DFT) to calculate electrostatic potential surfaces, identifying regions of high σ-hole (I atoms) for halogen bonding. Compare with experimental XRD data from cocrystals.
  • Validation : Correlate computational binding energies with experimental melting points or solubility trends .

Methodological Best Practices

  • Handling and Storage : Store in amber glass under inert gas (argon) at –20°C to prevent photodegradation and moisture absorption. Avoid contact with metals to prevent iodide salt formation .
  • Solubility Optimization : Test polar aprotic solvents (DMSO, DMF) for dissolution. For biological assays, prepare stock solutions in DMSO and dilute with aqueous buffers (<1% DMSO final) to avoid cytotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.